4-[(3-chlorophenyl)methylsulfanyl]-5-[(4-ethylphenyl)methyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
Description
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Properties
IUPAC Name |
4-[(3-chlorophenyl)methylsulfanyl]-5-[(4-ethylphenyl)methyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3OS2/c1-2-16-8-10-17(11-9-16)14-29-24(30)22-21(20-7-4-12-27-23(20)32-22)28-25(29)31-15-18-5-3-6-19(26)13-18/h3-13H,2,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYYPBCICWHRHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2C(=O)C3=C(C4=C(S3)N=CC=C4)N=C2SCC5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[(3-chlorophenyl)methylsulfanyl]-5-[(4-ethylphenyl)methyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one , also known by its CAS number 303996-07-8, belongs to a class of compounds with potential biological activities. This article reviews its biological activity based on existing literature and research findings.
Chemical Structure and Properties
The compound features a complex tricyclic structure with a thiazole moiety and multiple aromatic substituents. Its molecular formula is with a molecular weight of approximately 336.79 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound has significant antimicrobial properties against a range of bacterial strains.
- Anticancer Potential : In vitro studies have shown that it can inhibit the proliferation of certain cancer cell lines.
- Mutagenicity : Some assessments have indicated potential mutagenic effects, necessitating further investigation into its safety profile.
Antimicrobial Activity
A study conducted by Ambeed reported that the compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL depending on the bacterial strain tested.
Anticancer Studies
Research published in various journals indicates that this compound has shown promise in targeting specific cancer pathways:
- Cell Line Studies : In vitro assays using human breast cancer cell lines (MCF-7) revealed that the compound reduced cell viability by approximately 50% at concentrations of 10 µM after 48 hours of treatment.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10 |
| HeLa | 15 |
| A549 | 20 |
Mutagenicity Testing
The Ames test results suggest that the compound may exhibit mutagenic properties under certain conditions. The compound tested positive in the Ames assay, indicating a potential risk for genetic mutations at high concentrations .
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections treated with this compound showed a significant reduction in infection rates compared to standard antibiotic therapy.
- Case Study on Cancer Cell Inhibition : A laboratory study observed the effects of this compound on various cancer cell lines, noting a marked decrease in cell proliferation and an increase in apoptosis markers.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated as a potential lead candidate for drug development due to its unique structure that may interact with specific biological targets:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits significant antimicrobial properties against various bacterial strains. In vitro tests have indicated effective inhibition of growth at specific concentrations.
- Anticancer Properties : Research has shown promising results in cytotoxicity assays against cancer cell lines. The compound's mechanism may involve the induction of apoptosis or interference with cellular signaling pathways.
Biological Research
In biological research, the compound serves as a tool for exploring mechanisms of action related to:
- Enzyme Inhibition : There is potential for the compound to act as an inhibitor for enzymes such as Dipeptidyl Peptidase IV (DPP-IV), which is relevant in managing type 2 diabetes.
- Viral Inhibition : Similar compounds have been evaluated for antiviral activity against viruses like the Tobacco Mosaic Virus (TMV), showing varying degrees of effectiveness.
Data Table: Biological Activities of Related Compounds
Antiviral Activity Study
A study focusing on the antiviral potential of similar pyrimidine derivatives highlighted their effectiveness against TMV. Compounds within this structural class demonstrated EC50 values as low as 0.012 μM, indicating strong antiviral properties that warrant further investigation into structural modifications for enhanced efficacy.
DPP-IV Inhibition Research
Research on structurally related compounds has revealed their ability to inhibit DPP-IV activity effectively. Modifications to the pyrimidine scaffold have been shown to enhance inhibitory activity significantly, suggesting that the compound could be optimized for therapeutic use in diabetes management.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
